(R)-(3-Fluorophenyl)oxirane
Description
Overview of Chiral Epoxides as Key Intermediates in Stereoselective Synthesis
Chiral epoxides, also known as oxiranes, are three-membered cyclic ethers that serve as exceptionally versatile intermediates in organic synthesis. researchgate.netsioc-journal.cn Their significance stems from the inherent ring strain of the epoxide ring, which makes them susceptible to ring-opening reactions by a wide variety of nucleophiles. This reactivity allows for the stereospecific introduction of two adjacent functional groups, making them powerful synthons for the construction of complex molecular architectures. researchgate.net
The ability to synthesize epoxides in an enantiomerically pure form is crucial for the production of single-enantiomer pharmaceuticals and other biologically active compounds. The development of methods for asymmetric epoxidation, such as the Sharpless epoxidation, and strategies like kinetic resolution, have been pivotal in providing access to these chiral building blocks. mdpi.comwikipedia.org In a kinetic resolution, two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. These methods have enabled chemists to utilize chiral epoxides as starting materials for the synthesis of a diverse array of molecules, including amino acids, sugars, and complex natural products. mdpi.comnii.ac.jp
The Unique Role of Fluorine Substitution in Chiral Aryl Epoxides
The introduction of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. tandfonline.com Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized and exceptionally strong. In medicinal chemistry, the strategic incorporation of fluorine is a common strategy to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. tandfonline.comresearchgate.net The replacement of a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolic oxidation and modulate the acidity or basicity of nearby functional groups. tandfonline.com
In the context of chiral aryl epoxides, a fluorine substituent on the aromatic ring, as seen in (R)-(3-Fluorophenyl)oxirane, serves multiple purposes. It creates a fluorinated chiral building block, which is highly valuable for synthesizing enantiopure fluorinated drug candidates. sci-hub.se The fluorine atom's electron-withdrawing nature can influence the reactivity of the epoxide ring, affecting the regioselectivity of nucleophilic attack. This electronic effect, combined with the steric properties of the fluorine atom, can be exploited to control the outcome of stereoselective transformations. researchgate.net
Historical Context and Evolution of Research on this compound and Related Chiral Structures
The journey to the efficient synthesis of specific chiral molecules like this compound is deeply rooted in the broader history of asymmetric synthesis. Early methods often relied on stoichiometric chiral reagents, which were expensive and generated significant waste. A major breakthrough came in the 1970s and 1980s with the development of catalytic asymmetric reactions, for which William S. Knowles, Ryōji Noyori, and K. Barry Sharpless were awarded the Nobel Prize in Chemistry in 2001. wikipedia.org
The Sharpless asymmetric epoxidation, first reported in 1980, was a landmark achievement, providing a reliable method for the enantioselective synthesis of epoxides from allylic alcohols. mdpi.comwikipedia.org This set the stage for the development of numerous other catalytic systems for the asymmetric epoxidation of various olefins, including unfunctionalized ones like styrenes. The synthesis of chiral aryl epoxides, including fluorinated variants, evolved from these foundational discoveries.
Early research into creating carbon-fluorine stereogenic centers was challenging. psu.edu However, the development of new chiral fluorinating agents and, more importantly, catalytic methods for enantioselective fluorination and the asymmetric synthesis of fluorinated molecules has rapidly advanced the field. psu.eduresearchgate.net The synthesis of this compound and related structures has benefited from the evolution of techniques such as the kinetic resolution of racemic epoxides using chiral catalysts and, more recently, the application of biocatalysis. sioc-journal.cnucla.edu
Current Research Landscape and Emerging Trends in this compound Chemistry
The contemporary research landscape for this compound is characterized by a strong emphasis on sustainable and highly efficient synthetic methods, particularly biocatalysis and advanced chemocatalysis.
Biocatalytic and Chemoenzymatic Approaches: A significant trend is the use of enzymes, such as epoxide hydrolases (EHs) and halohydrin dehalogenases (HHDHs), to produce enantiopure epoxides. sioc-journal.cnacs.org These biocatalysts offer high selectivity under mild reaction conditions. sioc-journal.cn For instance, the kinetic resolution of racemic fluorinated styrene (B11656) oxides using engineered epoxide hydrolases allows for the isolation of the desired (R)- or (S)-epoxide with high enantiomeric excess. rug.nl Chemoenzymatic cascades, which combine chemical synthesis steps with enzymatic reactions, are being developed to create complex chiral molecules from simple precursors. For example, a key building block for the antiviral drug Rupintrivir, (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, can be synthesized via the stereoselective enzymatic reduction of a keto acid, showcasing the industrial relevance of these methods. scribd.com
Advanced Catalytic Systems: Research also focuses on novel chemocatalytic methods. Cooperative dual-catalyst systems have been developed for the enantioselective ring-opening of epoxides with fluoride (B91410), providing access to chiral β-fluoroalcohols. ucla.edu These systems often use a chiral Lewis acid in combination with a chiral amine to achieve high selectivity. ucla.edu Furthermore, palladium-catalyzed asymmetric reactions are being explored to use racemic epoxides directly in the synthesis of complex heterocyclic structures like 2,3-dihydrobenzofurans. rsc.org
Applications in Medicinal Chemistry: this compound remains a valuable chiral building block for the synthesis of fluorinated pharmaceuticals. sci-hub.senih.gov Its utility lies in its ability to introduce both chirality and a fluorine atom into a target molecule, properties that are highly sought after in modern drug discovery to optimize pharmacokinetic and pharmacodynamic profiles. researchgate.netresearchgate.net
Data Tables
Table 1: Selected Synthetic Methods for Chiral Fluorophenyl Oxiranes
| Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Epoxidation | 3-Fluorostyrene (B1329300) | Chiral Dioxirane (B86890) (from Fructose-derived ketone 1) | This compound | up to 93% | researchgate.net |
| Hydrolytic Kinetic Resolution | rac-4-Fluorostyrene Oxide | (R,R)-(Salen)Co(III) catalyst | (S)-4-Fluorostyrene Oxide | >99% | acs.org |
| Enzymatic Kinetic Resolution | rac-2-(4-Fluorophenyl)oxirane | Haloalcohol Dehalogenase (HheC) | (R)-2-(4-Fluorophenyl)oxirane | >99% (at >50% conversion) | rug.nl |
| Cooperative Catalysis (Fluoride Ring Opening) | Cyclohexene Oxide | (salen)Co complex & (-)-tetramisole | (1R,2R)-2-Fluorocyclohexanol | 77% | ucla.edu |
Table 2: Applications of this compound and Related Structures in Synthesis
| Starting Material | Reaction Type | Reagents/Catalyst | Product | Significance | Reference |
| rac-2-(4-Fluorophenyl)oxirane | Enzymatic Kinetic Resolution (Hydrolysis) | Epoxide Hydrolase (ISM-4) | (R)-1-(4-fluorophenyl)-1,2-ethanediol | Access to chiral diols | acs.org |
| rac-2-(4-Fluorophenyl)oxirane | Enzymatic Kinetic Resolution (Azidolysis) | Haloalcohol dehalogenase (HheC), NaN₃ | (R)-2-azido-1-(4-fluorophenyl)ethanol | Synthesis of chiral azido (B1232118) alcohols | rug.nl |
| 4-Fluorostyrene Oxide | Hydroboration | Na[HBEt₃]/[K(18-crown-6)] | 1-(4-Fluorophenyl)ethan-1-ol (Markovnikov product) | Regioselective alcohol synthesis | nih.gov |
| 1-(2,6-dichloro-3-fluorophenyl)ethanol (racemic ester) | Enzymatic Kinetic Resolution (Hydrolysis) | Candida antarctica Lipase B (CAL-B) | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | Intermediate for Crizotinib | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(3-fluorophenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBRZCKMGQHNJA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthetic Methodologies for R 3 Fluorophenyl Oxirane
Catalytic Asymmetric Epoxidation Approaches
Catalytic asymmetric epoxidation represents a powerful strategy for the direct conversion of prochiral olefins into chiral epoxides. This section details different catalytic systems that have been explored for the synthesis of (R)-(3-Fluorophenyl)oxirane from 3-fluorostyrene (B1329300).
Ligand-Accelerated Catalysis in Stereoselective Epoxidation of Fluorinated Styrenes
Ligand-accelerated catalysis is a phenomenon where the rate of a catalytic reaction is significantly increased by the presence of a chiral ligand, which also imparts stereochemical control. While specific data for the ligand-accelerated epoxidation of 3-fluorostyrene to yield this compound is not extensively documented in publicly available literature, the principles of this approach have been widely applied to similar substrates. The success of these reactions often hinges on the intricate interplay between the metal catalyst, the chiral ligand, and the substrate. The electronic properties of the fluorinated styrene (B11656) can influence the catalyst-ligand interaction and, consequently, the enantioselectivity of the epoxidation.
Organocatalytic Systems for Enantioselective Epoxide Formation
Organocatalysis has emerged as a robust alternative to metal-based catalysis for asymmetric transformations. Chiral ketones and iminium salts are prominent organocatalysts for the epoxidation of olefins. These catalysts, often used in conjunction with a stoichiometric oxidant like Oxone®, generate a chiral dioxirane (B86890) or a related reactive oxygen species in situ, which then transfers an oxygen atom to the double bond of the substrate in an enantioselective manner.
Metal-Catalyzed Asymmetric Epoxidations
A variety of metal complexes have been developed for the asymmetric epoxidation of styrenes. These systems often employ a chiral ligand to create a chiral environment around the metal center, which directs the enantioselective oxygen transfer.
Recent advancements have demonstrated the potential of engineered enzymes in this context. A notable example is the use of a P450BM3 peroxygenase system, which has been engineered to catalyze the H₂O₂-dependent (R)-enantioselective epoxidation of various styrene derivatives, including fluorostyrenes, with high enantiomeric excess (ee) rsc.orgnih.gov. This biocatalytic approach, which falls under the umbrella of metal-catalyzed reactions due to the iron-containing heme center of the enzyme, has shown remarkable efficiency.
| Substrate | Catalyst System | Enantiomeric Excess (ee) of (R)-epoxide | Reference |
| Fluorostyrenes | Engineered P450BM3 Peroxygenase | 95-99% | rsc.org |
Chemoenzymatic and Biocatalytic Pathways to this compound
Chemoenzymatic and biocatalytic methods offer environmentally benign and highly selective routes to chiral compounds. These approaches leverage the inherent stereoselectivity of enzymes to achieve high enantiopurity.
Enzymatic Resolution of Racemic (3-Fluorophenyl)oxirane via Epoxide Hydrolases
Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. In the context of epoxides, epoxide hydrolases (EHs) are particularly effective enzymes. These enzymes catalyze the enantioselective hydrolysis of one enantiomer of a racemic epoxide, leaving the unreacted epoxide in high enantiomeric purity.
Fungi such as Aspergillus niger are known to produce epoxide hydrolases that can effectively resolve racemic mixtures of substituted styrene oxides. While specific data for the resolution of racemic (3-Fluorophenyl)oxirane is limited, studies on closely related substrates provide a strong indication of the potential of this method. For instance, the resolution of ortho-fluorostyrene oxide has been successfully demonstrated. The enantioselectivity of these enzymes can often be tuned by modifying the reaction conditions or through protein engineering.
Enantioselective Bioreduction of Ketone Precursors to Chiral Halohydrins
An alternative chemoenzymatic route to this compound involves the enantioselective bioreduction of a suitable ketone precursor to a chiral halohydrin, which can then be cyclized to the desired epoxide. The key precursor for this synthesis is 2-chloro-1-(3-fluorophenyl)ethanone.
Microorganisms, particularly yeasts of the genus Rhodotorula, have been shown to be excellent biocatalysts for the asymmetric reduction of α-haloacetophenones to the corresponding (R)-halohydrins with high enantioselectivity. For example, the bioreduction of 2-chloro-4'-fluoroacetophenone using Rhodotorula rubra has been reported to yield the corresponding (R)-chlorohydrin with an enantiomeric excess greater than 99% nih.gov. This process typically proceeds according to Prelog's rule, where the hydride is delivered to the Re face of the carbonyl group. The resulting (R)-2-chloro-1-(3-fluorophenyl)ethanol can then be treated with a base to induce intramolecular cyclization to form this compound.
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |
| 2-chloro-4'-fluoroacetophenone | Rhodotorula rubra | (R)-2-chloro-1-(4'-fluorophenyl)ethanol | >99% | nih.gov |
This methodology represents a highly efficient and stereoselective pathway to access the target chiral epoxide.
Directed Evolution and Enzyme Engineering for Enhanced Enantioselectivity
The direct, enantioselective epoxidation of 3-fluorostyrene to produce this compound is a significant challenge, as natural enzymes like styrene monooxygenases typically yield the (S)-enantiomer with high selectivity. To overcome this, researchers have turned to directed evolution and protein engineering, powerful techniques that mimic natural evolution in the laboratory to create enzymes with new or enhanced functions. illinois.edunobelprize.orgmpg.de These methods involve generating vast libraries of enzyme variants through random mutagenesis and/or recombination, followed by high-throughput screening to identify mutants with the desired activity and stereoselectivity. mpg.de
One prominent success in this area involves the engineering of cytochrome P450 monooxygenases. For instance, variants of P450BM3 from Bacillus megaterium have been engineered to catalyze the H₂O₂-dependent (R)-enantioselective epoxidation of styrene and its derivatives. nih.govcaltech.edu By introducing specific mutations into the enzyme's active site, the stereochemical preference can be inverted from the natural (S)-selectivity to the desired (R)-selectivity. This approach has been successfully applied to a range of substituted styrenes, including fluorostyrenes, achieving high enantiomeric excesses (ee) of 95–99% for the (R)-epoxide. nih.govrsc.org
The process of directed evolution for this purpose can be summarized in the following steps:
| Step | Description |
| 1. Gene Selection | A gene encoding a promising parent enzyme (e.g., P450) is chosen. |
| 2. Mutagenesis | Random mutations are introduced into the gene using techniques like error-prone PCR or saturation mutagenesis to create a library of gene variants. mpg.de |
| 3. Expression | The mutated genes are expressed in a host organism (e.g., E. coli) to produce a library of enzyme variants. |
| 4. Screening | The enzyme library is screened for the desired reaction: the epoxidation of 3-fluorostyrene. The screening assay must be able to detect both activity and the enantiomeric excess of the this compound product. |
| 5. Selection | Variants showing improved (R)-selectivity and activity are identified. The genes for these top-performing enzymes are isolated. |
| 6. Iteration | The selected genes are used as templates for further rounds of mutagenesis and screening, progressively accumulating beneficial mutations until the desired level of enantioselectivity and efficiency is reached. nobelprize.org |
This iterative process has yielded non-natural P450 peroxygenases capable of producing (R)-styrene oxide derivatives with enantiomeric excess values comparable to the (S)-selectivity of wild-type enzymes. nih.gov
Chiral Resolution Techniques Applied to (3-Fluorophenyl)oxirane
Chiral resolution is a common strategy for separating enantiomers from a racemic mixture. For (3-Fluorophenyl)oxirane, both kinetic resolution and classical resolution methods are applicable.
Kinetic Resolution Strategies Utilizing Chiral Catalysts (e.g., Salen-Co(II) Complexes)
Kinetic resolution exploits the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. The hydrolytic kinetic resolution (HKR) of terminal epoxides, catalyzed by chiral (salen)Co(III) complexes, is a particularly powerful and widely used method. google.comunipd.it In this process, a racemic mixture of (3-Fluorophenyl)oxirane is treated with a substoichiometric amount of water in the presence of a chiral (salen)Co(III) catalyst.
The catalyst selectively accelerates the hydrolysis of one enantiomer (e.g., the (S)-enantiomer) to the corresponding 1,2-diol, leaving the unreacted, slower-reacting enantiomer (this compound) in high enantiomeric excess. unipd.it The reaction is highly efficient, often requiring low catalyst loadings, and provides two valuable, enantioenriched products: the unreacted epoxide and the resulting diol. unipd.it The versatility of the HKR has been demonstrated on a wide array of terminal epoxides, making it a highly reliable method for obtaining compounds like this compound. unipd.it
The key features of this process are outlined below:
| Feature | Description |
| Reactants | Racemic (3-Fluorophenyl)oxirane, ~0.5 equivalents of water. |
| Catalyst | A chiral (salen)Co(III) complex (typically 0.2-2.0 mol%). unipd.it |
| (S)-Enantiomer Fate | Reacts faster with water to form (S)-1-(3-fluorophenyl)ethane-1,2-diol. |
| (R)-Enantiomer Fate | Reacts slower, remaining unreacted in the mixture. |
| Products | This compound (high ee) and (S)-1-(3-fluorophenyl)ethane-1,2-diol (high ee). |
| Separation | The remaining epoxide and the diol product are easily separated by standard methods like chromatography or distillation. |
Diastereomeric Salt Formation and Fractional Crystallization for Enantiomer Separation
This classical resolution method relies on the principle that diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. bme.hunii.ac.jp Since the epoxide itself is not acidic or basic, it must first be converted into a suitable derivative.
A common approach involves the regioselective ring-opening of the racemic (3-Fluorophenyl)oxirane with a nucleophile to create a new chiral compound that contains an acidic or basic functional group. For example, reaction with an amine or sodium azide (B81097) would yield a chiral amino alcohol or azido (B1232118) alcohol, respectively. This new racemic mixture is then treated with a single enantiomer of a chiral resolving agent (e.g., a chiral acid like tartaric acid for a basic derivative) to form a pair of diastereomeric salts. researchgate.netnih.gov
Due to their different solubilities, one diastereomeric salt will preferentially crystallize from a suitable solvent. nii.ac.jp After separation by filtration, the salt is treated with an acid or base to break it apart, liberating the resolving agent and the desired, now enantiomerically pure, derivative.
The multi-step process is detailed in the table below:
| Step | Description |
| 1. Derivatization | Racemic (3-Fluorophenyl)oxirane is reacted with a nucleophile (e.g., benzylamine) to form a racemic derivative (e.g., a chiral amino alcohol). |
| 2. Salt Formation | The racemic derivative is treated with an enantiomerically pure resolving agent (e.g., (R,R)-tartaric acid) in a solvent. This forms a mixture of two diastereomeric salts. |
| 3. Fractional Crystallization | The solution is cooled or concentrated, causing the less soluble diastereomeric salt to crystallize out. |
| 4. Separation | The crystallized salt is separated from the mother liquor by filtration. |
| 5. Liberation | The pure diastereomeric salt is treated with a base to neutralize the resolving acid, yielding the enantiomerically pure amino alcohol derivative. |
Stereospecific Synthesis from Chiral Precursors
An alternative to resolution is to build the chiral epoxide from a starting material that already possesses the desired stereochemistry.
Stereoinvertive Cyclization of Chiral Halohydrins
The formation of an epoxide from a halohydrin is a classic example of an intramolecular Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, which involves an inversion of configuration at the carbon center being attacked. To synthesize this compound, one would start with a chiral halohydrin precursor with the appropriate stereochemistry.
The synthesis involves treating the chiral halohydrin with a base. The base deprotonates the hydroxyl group to form an alkoxide ion. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon atom that bears the halogen. The backside attack results in the displacement of the halide and the formation of the three-membered epoxide ring with an inversion of stereochemistry.
| Step | Mechanism | Stereochemical Outcome |
| 1. Deprotonation | A base (e.g., NaOH, NaH) removes the acidic proton from the hydroxyl group of the chiral halohydrin. | No change in stereochemistry. |
| 2. Intramolecular SN2 Attack | The newly formed alkoxide attacks the electrophilic carbon bearing the halogen from the backside. | Inversion of configuration at the site of attack. |
| 3. Ring Closure | The halide is displaced as a leaving group, resulting in the formation of the epoxide ring. | The final epoxide has the opposite configuration to the starting halohydrin at the carbon that was attacked. |
Chiral Auxiliary-Mediated Epoxide Formation
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be used to direct an asymmetric epoxidation of the corresponding achiral olefin, 3-fluorostyrene.
While direct catalytic asymmetric epoxidation is more common, a chiral auxiliary-based approach would involve covalently attaching an auxiliary to a molecule that can be converted into the epoxide. For example, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a related substrate to direct a diastereoselective reaction that establishes the required stereocenter before subsequent conversion to the epoxide. rsc.org
A generalized sequence for this strategy is as follows:
| Step | Description |
| 1. Auxiliary Attachment | An achiral starting material is covalently bonded to a chiral auxiliary. |
| 2. Diastereoselective Reaction | The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol reaction) that creates the desired stereocenter under the control of the auxiliary. |
| 3. Conversion | The molecule is further modified in subsequent steps to prepare it for cyclization into the epoxide. |
| 4. Auxiliary Removal | The chiral auxiliary is cleaved from the molecule under conditions that do not affect the newly formed stereocenter. |
| 5. Epoxide Formation | The final precursor is cyclized to form the enantiomerically enriched this compound. |
Reactivity and Stereospecific Transformations of R 3 Fluorophenyl Oxirane
Nucleophilic Ring-Opening Reactions
The core reactivity of (R)-(3-Fluorophenyl)oxirane involves the cleavage of a carbon-oxygen bond by a nucleophile. This process relieves the inherent angle and torsional strain of the oxirane ring. frontiersin.org The reaction mechanism, and therefore the regiochemical and stereochemical outcome, is dictated by the reaction conditions.
Under acidic conditions, the epoxide oxygen is first protonated, creating a highly reactive oxonium ion. This protonation makes the ring more susceptible to attack by even weak nucleophiles. The subsequent nucleophilic attack is a borderline SN2-type mechanism with significant SN1 character. arkat-usa.orgarkat-usa.org
Regioselectivity: In the protonated epoxide, the bond between the oxygen and the benzylic carbon (the carbon attached to the 3-fluorophenyl group) is weakened. A partial positive charge develops on the carbon atoms, but this charge is better stabilized at the more substituted benzylic position through resonance with the phenyl ring. arkat-usa.org Consequently, the nucleophile preferentially attacks the more substituted benzylic carbon. The electron-withdrawing nature of the meta-fluoro substituent slightly destabilizes this partial positive charge compared to an unsubstituted styrene (B11656) oxide, but the benzylic position remains the favored site of attack. mdpi.com
Stereoselectivity: Despite the SN1-like regioselectivity, the reaction proceeds with a stereospecific outcome characteristic of an SN2 reaction. The nucleophile attacks from the side opposite to the C-O bond, resulting in an inversion of configuration at the stereocenter. chimia.chpdx.edu This leads to the formation of anti-addition products.
A representative reaction is the acid-catalyzed alcoholysis of a styrene oxide derivative, which yields a β-alkoxy alcohol.
Table 1: Representative Outcome of Acid-Catalyzed Methanolysis of (R)-Styrene Oxide Data based on analogous reactions of styrene oxide.
| Reactant | Conditions | Nucleophile | Major Product | Regioselectivity | Stereochemistry |
| (R)-Styrene Oxide | H2SO4 (catalytic), CH3OH | Methanol | (R)-2-methoxy-2-phenylethan-1-ol | Attack at benzylic carbon | Inversion of configuration |
Regioselectivity and Stereoselectivity under Basic Conditions
In the presence of strong nucleophiles under basic or neutral conditions, the ring-opening of this compound proceeds via a classic SN2 mechanism. arkat-usa.orgwestlake.edu.cn
Regioselectivity: The nucleophile attacks one of the two electrophilic carbons of the epoxide ring. In an SN2 reaction, steric hindrance is the dominant factor. Therefore, the nucleophile attacks the less sterically hindered, terminal (non-benzylic) carbon atom. frontiersin.org
Table 2: Representative Outcome of Base-Catalyzed Methanolysis of (R)-Styrene Oxide Data based on analogous reactions of styrene oxide.
| Reactant | Conditions | Nucleophile | Major Product | Regioselectivity | Stereochemistry |
| (R)-Styrene Oxide | NaOCH3, CH3OH | Methoxide | (R)-1-methoxy-2-phenylethan-2-ol | Attack at terminal carbon | Retention of configuration at chiral center |
Reactions with Carbon Nucleophiles (e.g., Organometallics, Stabilized Carbanions)
Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are powerful carbon nucleophiles and strong bases. nih.govyoutube.com Their reactions with epoxides follow the SN2 pathway under basic conditions.
Regioselectivity and Stereochemistry: These reagents attack the less sterically hindered terminal carbon of this compound. The reaction proceeds with inversion of configuration at the terminal carbon, leading to the formation of a new C-C bond and, after an acidic workup, a secondary alcohol. masterorganicchemistry.com
Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are softer nucleophiles that are also highly effective for epoxide ring-opening. masterorganicchemistry.comresearchgate.net Like other strong nucleophiles, they attack the less-substituted carbon of the epoxide in an SN2 fashion. masterorganicchemistry.com
The ring-opening of epoxides with nitrogen nucleophiles is a fundamental method for synthesizing β-amino alcohols, which are valuable pharmaceutical intermediates. scielo.org.mx
Amines: The aminolysis of this compound can be performed with primary or secondary amines. Under neutral or solvent-free conditions, the reaction typically follows the SN2 mechanism, with the amine attacking the less-substituted carbon. rsc.orgresearchgate.net The reaction can be accelerated by using Lewis acids, which may alter the regioselectivity towards attack at the more substituted benzylic carbon. nih.gov
Azides: The azide (B81097) ion (N₃⁻) is an excellent nucleophile for epoxide ring-opening. nih.gov The reaction with sodium azide (NaN₃) typically proceeds under neutral or mildly basic conditions, resulting in a highly regioselective SN2 attack at the less-hindered terminal carbon to yield a β-azido alcohol. nih.gov This transformation is stereospecific, occurring with inversion of configuration. Lewis acid catalysis can promote attack at the benzylic position. researchgate.net
Table 3: Representative Regioselectivity in the Ring-Opening of Styrene Oxide with Amines Data based on analogous reactions of styrene oxide.
| Nucleophile | Conditions | Major Site of Attack | Product Type |
| Aniline | Solvent-free, SBSA catalyst | Benzylic Carbon | β-Amino alcohol |
| Aliphatic Amines | Solvent-free, SBSA catalyst | Terminal Carbon | β-Amino alcohol |
| Sodium Azide | H₂O/organic solvent | Terminal Carbon | β-Azido alcohol |
| Azide (Lewis Acid cat.) | Me₃SiN₃, (salen)CrN₃ catalyst | Benzylic or Terminal (catalyst dependent) | β-Azido alcohol |
Reactions with Oxygen Nucleophiles (e.g., Alcohols, Carboxylic Acids, Water)
Oxygen nucleophiles are generally weak and require acid catalysis for efficient ring-opening of epoxides.
Alcohols and Water (Hydrolysis): In the presence of an acid catalyst, alcohols or water attack the protonated epoxide. As described in section 3.1.1, the reaction is highly regioselective for attack at the more substituted benzylic carbon. arkat-usa.org Acid-catalyzed hydrolysis of this compound is expected to yield (R)-1-(3-fluorophenyl)ethane-1,2-diol. Enzymatic hydrolysis, often employing epoxide hydrolases, can offer high enantioselectivity and sometimes different regioselectivity compared to chemical methods. semanticscholar.orgbeilstein-journals.org
Carboxylic Acids: The reaction of epoxides with carboxylic acids can be catalyzed by either acids or bases. google.com Lewis acid catalysis, for example with BF₃, can facilitate the reaction. nih.gov The regioselectivity follows the standard principles: acid catalysis favors attack at the benzylic position, while base-catalyzed conditions (using the carboxylate anion as the nucleophile) would favor attack at the terminal carbon.
Halohydrins are formed by the ring-opening of epoxides with hydrogen halides (HX).
Regioselectivity and Stereochemistry: This reaction proceeds under strongly acidic conditions. The protonated epoxide is attacked by the halide ion (e.g., Cl⁻, Br⁻). Consistent with the acid-catalyzed mechanism, the halide nucleophile attacks the more substituted benzylic carbon, which can best stabilize the developing positive charge. libretexts.org The reaction occurs via backside attack, leading to an anti-stereochemical relationship between the newly introduced halogen and the hydroxyl group. For example, reaction with hydrogen chloride (HCl) would predominantly yield (R)-2-chloro-1-(3-fluorophenyl)ethan-1-ol.
Fluorination: Introducing fluorine via epoxide ring-opening can be challenging. While hydrogen fluoride (B91410) (HF) can be used, its handling is hazardous. Alternative fluorinating agents are often employed in organic synthesis for converting carboxylic acids or other functional groups to fluorides, though direct ring-opening with these reagents is less common. pdx.edunih.gov
Electrophilic Ring-Opening Reactions
The oxirane ring of this compound can be activated by electrophilic species, leading to regioselective ring-opening and the formation of valuable synthetic intermediates.
Hydroboration: The hydroboration of epoxides provides a pathway to alcohols, with regioselectivity being highly dependent on the catalyst system employed. nih.govorganic-chemistry.orgrsc.org For terminal epoxides like this compound, hydroboration with reagents such as pinacolborane (HBpin) can lead to two possible regioisomeric alcohols. The use of specific magnesium catalysts allows for divergent regioselectivity. nih.govorganic-chemistry.orgnih.gov A MgBu₂ catalyst typically directs the borane (B79455) to the terminal carbon, leading to the branched secondary alcohol (Markovnikov product) via a bimolecular ring-opening mechanism. organic-chemistry.orgacs.org Conversely, a catalyst like Mg(NTf₂)₂ can promote an initial isomerization of the epoxide to an aldehyde, which is then hydroborated to yield the linear primary alcohol (anti-Markovnikov product). organic-chemistry.org Given the benzylic nature of one of the epoxide carbons in this compound, the branched product is generally favored in catalyzed hydroborations that proceed via direct C-O bond cleavage. nih.gov
Hydrofluorination: The introduction of a fluorine atom via epoxide ring-opening is a critical transformation in medicinal chemistry. This is often achieved using amine-hydrogen fluoride complexes, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or pyridinium (B92312) poly(hydrogen fluoride) (Olah's reagent). researchgate.netacsgcipr.org The regioselectivity of this reaction is governed by the reaction mechanism, which can be either Sₙ1-like or Sₙ2-like. researchgate.net For an aryl-substituted epoxide like this compound, acidic conditions promote the development of a partial positive charge on the more substituted benzylic carbon. This favors an Sₙ1-type mechanism where the fluoride anion attacks this more stabilized carbocation-like center, leading to the formation of a benzylic fluoride. researchgate.netucla.edu
| Reagent/Catalyst | Product | Regioselectivity |
| 1. HBpin, MgBu₂ | (R)-1-(3-Fluorophenyl)ethane-1,2-diol (after oxidation) | Attack at terminal carbon (Markovnikov) |
| 2. HBpin, Mg(NTf₂)₂ | (R)-2-(3-Fluorophenyl)ethane-1,2-diol (after oxidation) | Attack at benzylic carbon (Anti-Markovnikov) via rearrangement |
| Et₃N·3HF | (R)-2-Fluoro-1-(3-fluorophenyl)ethanol | Attack at benzylic carbon (Sₙ1-like) |
Lewis acids are potent catalysts for the rearrangement of epoxides to carbonyl compounds. canterbury.ac.nzcore.ac.uk This transformation, known as the Meinwald rearrangement for aryl epoxides, proceeds through the coordination of the Lewis acid to the epoxide oxygen, weakening the C-O bonds. mdpi.comresearchgate.net Subsequent cleavage of the benzylic C-O bond forms a stabilized carbocation intermediate. A 1,2-hydride shift from the adjacent carbon then occurs, leading to the formation of an aldehyde after deprotonation. canterbury.ac.nzreddit.com When this compound is treated with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), it is expected to rearrange stereospecifically to form (3-fluorophenyl)acetaldehyde.
| Reagent | Product | Transformation Type |
| BF₃·OEt₂ | (3-Fluorophenyl)acetaldehyde | Meinwald Rearrangement |
Carbon-Carbon Bond-Forming Reactions Involving Oxirane Ring-Opening
The ring strain of the oxirane allows for C-C bond formation concurrently with ring-opening, providing access to more complex molecular scaffolds.
Oxetane (B1205548) Formation: The ring expansion of epoxides to oxetanes, a four-membered ether ring, can be accomplished using sulfur ylides, particularly dimethyloxosulfonium methylide. beilstein-journals.orgnih.govdigitellinc.com This reaction, a variation of the Corey-Chaykovsky reaction, involves the nucleophilic attack of the ylide on one of the epoxide carbons, followed by an intramolecular Sₙ2 displacement where the resulting alkoxide attacks the carbon bearing the sulfonium (B1226848) leaving group. researchgate.net This process inserts a methylene (B1212753) group into the epoxide ring, yielding the corresponding oxetane. nih.govillinois.edu This method provides a direct route from this compound to (R)-2-(3-fluorophenyl)oxetane.
Cyclopropanation: While the direct conversion of epoxides to cyclopropanes is not as common, vinylcyclopropanes can be synthesized from epoxides in a multi-step sequence. acs.orgacs.org This process typically involves the regioselective ring-opening of the epoxide with a heteroatom-stabilized allyl anion. acs.org For this compound, this would lead to a homoallylic alcohol. Subsequent activation of the alcohol, for instance by conversion to a tosylate, and treatment with a base induces an intramolecular Sₙ2 cyclization to afford the corresponding vinylcyclopropane. acs.org
| Reagent(s) | Intermediate Product | Final Product |
| 1. Dimethyloxosulfonium methylide | N/A | (R)-2-(3-Fluorophenyl)oxetane |
| 1. Allyl anion (e.g., from allyltrimethylsilane) 2. TsCl, Pyridine 3. Base (e.g., NaH) | (R)-1-(3-Fluorophenyl)pent-4-en-2-ol | (R)-1-(3-Fluorophenyl)-2-vinylcyclopropane |
Other Specialized Transformations and Derivatizations
The versatility of this compound extends to various other nucleophilic ring-opening reactions that install important functional groups. A prominent example is the azidolysis of the epoxide ring, which provides access to β-azido alcohols. organic-chemistry.orgchemrevlett.com These compounds are valuable precursors for the synthesis of β-amino alcohols, aziridines, and triazoles. rroij.com
The reaction of epoxides with sodium azide (NaN₃) is highly regioselective. researchgate.netorganic-chemistry.orgacs.org In the case of aryl-substituted epoxides like this compound, the reaction proceeds via an Sₙ2 mechanism. utwente.nlyoutube.com The azide nucleophile preferentially attacks the benzylic carbon, which can better stabilize the developing partial positive charge in the transition state. utwente.nl This regioselectivity leads to the formation of 2-azido-1-(3-fluorophenyl)ethanol with inversion of configuration at the benzylic center.
| Reagent | Product | Key Features |
| Sodium Azide (NaN₃) | (1R,2R)-2-Azido-1-(3-fluorophenyl)ethanol | Sₙ2 attack at the benzylic carbon with inversion of stereochemistry. |
Stereochemical Aspects and Control in R 3 Fluorophenyl Oxirane Chemistry
Chiral Recognition and Enantiomeric Purity Assessment in Reaction Development
The successful development of stereoselective syntheses for (R)-(3-Fluorophenyl)oxirane hinges on the ability to accurately recognize and quantify the presence of its corresponding (S)-enantiomer. The measurement of enantiomeric purity, typically expressed as enantiomeric excess (ee), is a critical step in reaction optimization. wikipedia.org Enantiomeric excess reflects the degree to which a sample contains one enantiomer in greater amounts than the other. wikipedia.org A variety of analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. It utilizes a stationary phase that is itself chiral, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different energies and stabilities, resulting in different retention times and allowing for their separation and quantification.
NMR spectroscopy has also emerged as a powerful tool for determining enantiomeric purity. This can be achieved through several methods:
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer. cam.ac.uk
Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, enantiomers can form transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.
Self-Induced Diastereomeric Anisochrony (SIDA): In some cases, enantiomers can form transient homo- and heterochiral associates (dimers or oligomers) in solution, leading to a splitting of NMR signals that allows for direct determination of the enantiomeric ratio. nih.gov
The choice of method depends on the specific properties of the molecule and the reaction mixture. Accurate determination of enantiomeric purity is essential, as it provides the direct feedback needed to refine catalysts, solvents, and reaction conditions to maximize the yield of the desired (R)-enantiomer. nih.gov
| Technique | Principle of Operation | Typical Application |
|---|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. mdpi.com | Baseline separation and precise quantification of (R)- and (S)-(3-Fluorophenyl)oxirane. |
| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into diastereomers, which have distinct NMR signals, allowing for quantification by integration. cam.ac.uk | Determination of ee when HPLC methods are unavailable or for structural confirmation. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net | Used in conjunction with theoretical calculations to determine absolute configuration and confirm enantiopurity. researchgate.net |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral sample. The magnitude of rotation can be correlated to enantiomeric purity if the specific rotation of the pure enantiomer is known. wikipedia.org | A traditional, rapid method for assessing chiral purity, though less precise than chromatographic techniques and can be concentration-dependent. wikipedia.org |
Factors Influencing Enantioselectivity and Diastereoselectivity in this compound Reactions
Achieving high levels of stereocontrol in reactions involving this compound requires a deep understanding of the subtle interplay between various factors. The design of the catalyst, the nature of the solvent, the reaction conditions, and the intrinsic properties of the fluorine substituent all play crucial roles in dictating the stereochemical outcome.
In the asymmetric synthesis of this compound or in its subsequent transformations, the catalyst system is of central importance. The enantioselective coupling of nucleophiles with meso-epoxides, a related strategy, often relies on the use of organometallic reagents in combination with chiral ligands. researchgate.net The chiral ligand coordinates to the metal center, creating a defined, asymmetric three-dimensional space around the active site. This chiral environment forces the substrate and reagent to approach each other in a highly specific orientation, favoring the transition state that leads to the desired (R)-enantiomer.
The effectiveness of a chiral ligand is determined by its steric and electronic properties, which must be carefully matched to the substrate and the reaction type. For instance, in metal-catalyzed ring-opening reactions, the ligand can influence which of the two epoxide C-O bonds is activated and from which face the nucleophile attacks.
| Component | Role in Stereocontrol | Example Principle |
|---|---|---|
| Metal Center (e.g., Ni, Ti, Rh) | Serves as the Lewis acid to activate the epoxide ring and as the anchor point for the chiral ligand. | Bimetallic Ni(II)/Ti(III) catalytic systems have been used for enantioselective cross-electrophile coupling with meso-epoxides. researchgate.net |
| Chiral Ligand (e.g., derivatives of sparteine, TADDOLs) | Creates a chiral pocket around the metal center, directing the approach of the nucleophile to achieve high enantioselectivity. researchgate.net | The steric bulk and electronic nature of the ligand dictate the facial selectivity of the reaction. |
| Additives/Co-catalysts | Can modify the reactivity and selectivity of the primary catalyst, sometimes by altering the aggregation state or electronic properties of the catalytic complex. | Lewis acids like BF3 can be used with organolithium/chiral ligand complexes to achieve high ee in epoxide ring-opening. researchgate.net |
The choice of solvent can have a profound impact on the stereoselectivity of a reaction, often being as critical as the catalyst itself. rsc.org Solvents can influence the reaction pathway by solvating the catalyst, substrate, and transition states to different extents. This differential solvation can alter the energy difference between the diastereomeric transition states, thereby affecting the enantiomeric excess of the product. rsc.org
For example, in the desymmetrization of meso-epoxides, an intriguing solvent effect was observed where using hexane (B92381) as a cosolvent with diethyl ether led to a decrease in both yield and selectivity. researchgate.net However, replacing diethyl ether with toluene (B28343) restored the optimal selectivity, highlighting the non-trivial role of the solvent environment. researchgate.net Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have also been shown to have a significant effect on reactivity and selectivity, in part due to their strong hydrogen-bonding capabilities. nih.govchemrxiv.org
Reaction temperature is another critical parameter. Lowering the reaction temperature generally increases selectivity, as it amplifies the small energy differences between the competing diastereomeric transition states. In many stereoselective epoxide reactions, a strict dependence on the reaction temperature is observed, with even minor deviations leading to a significant drop in enantioselectivity. researchgate.net
| Parameter | Effect on Stereoselectivity | General Observation |
|---|---|---|
| Solvent Polarity | Can alter the stability of charged intermediates and transition states. Aromatic solvents like toluene may offer favorable π-π interactions. researchgate.net | Optimal selectivity is often found in a narrow range of solvent systems; solvent mixtures can produce non-linear effects. researchgate.net |
| Temperature | Lower temperatures generally enhance enantioselectivity by favoring the lower-energy transition state. | Selectivity is often strictly dependent on temperature; reactions are typically run at low temperatures (e.g., -78 °C). researchgate.net |
| Concentration | Can affect catalyst aggregation and reaction order, which may indirectly influence the stereochemical outcome. | Optimization is required for each specific catalytic system. |
The fluorine atom at the meta-position of the phenyl ring in this compound exerts significant stereoelectronic effects that influence its reactivity. wikipedia.org The high electronegativity of fluorine makes it a strong σ-acceptor, which can polarize adjacent bonds. wikipedia.org This electronic-withdrawing effect can influence the regioselectivity of nucleophilic attack on the oxirane ring.
In epoxide ring-opening reactions, nucleophilic attack generally occurs via an SN2 mechanism. nih.govbeilstein-journals.org The fluorine substituent can electronically influence the two carbons of the oxirane ring differently. The benzylic carbon is more electronically influenced, which can affect its susceptibility to nucleophilic attack compared to the terminal carbon. The electronically repulsive interaction between an incoming nucleophile and the electron-rich fluorinated ring can steer the nucleophile to a specific position, enhancing regioselectivity. nih.gov
Furthermore, fluorine can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can stabilize specific conformations of the substrate-catalyst complex in the transition state. The gauche effect, where a gauche conformation is preferred in systems like 1,2-difluoroethane (B1293797) due to a stabilizing σ(C–H) → σ*(C–F) hyperconjugation, is a classic example of a stereoelectronic effect involving fluorine that can dictate conformational preferences and thus influence stereochemical outcomes. wikipedia.org
Absolute Configuration Determination and Stereochemical Assignment Methodologies
Confirming that the desired enantiomer, this compound, has been synthesized requires unambiguous determination of its absolute configuration. The Cahn-Ingold-Prelog (CIP) priority rules are the foundation for assigning the (R) or (S) descriptor to a chiral center. libretexts.org For (3-Fluorophenyl)oxirane, the oxygen atom of the ring is assigned the highest priority, followed by the 3-fluorophenyl-substituted carbon, and then the CH2 carbon of the ring.
Several experimental techniques are used to determine the absolute configuration:
X-ray Crystallography: This is the most definitive method. If a suitable single crystal of the compound or a derivative can be grown, X-ray diffraction analysis can provide the exact three-dimensional structure of the molecule, allowing for an unambiguous assignment of its absolute configuration.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum is then compared to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. researchgate.net This method is powerful as it does not require crystallization.
NMR Spectroscopy: By converting the enantiomers into diastereomers using a chiral derivatizing agent of known absolute configuration (e.g., Mosher's acid), the absolute configuration of the original molecule can often be deduced by analyzing the differences in the NMR chemical shifts of the resulting diastereomers. rsc.org
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in space. | Provides unambiguous, definitive structural proof. | Requires a suitable single crystal, which can be difficult to obtain. |
| Vibrational Circular Dichroism (VCD) | Comparison of an experimental VCD spectrum with a theoretically calculated spectrum for a known configuration. researchgate.net | Does not require crystallization; applicable to a wide range of molecules in solution. researchgate.net | Requires access to specialized instrumentation and computational resources. |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra, allowing for correlation to the known configuration of the derivatizing agent. rsc.org | Utilizes standard NMR equipment; can be applied to small sample quantities. | The empirical rules for correlation may not be universally applicable; requires chemical modification. |
| Chemical Correlation | Synthesizing the molecule from or converting it to a compound whose absolute configuration is already known, via reactions with known stereochemical outcomes. | Relies on well-established chemical principles. | Requires a suitable known compound and stereospecific reaction pathways. |
Retention and Inversion of Stereochemistry During Complex Transformations
The utility of this compound as a chiral building block lies in its ability to transfer its stereochemical information to a new molecule through reactions that proceed with a predictable stereochemical outcome. The most common reaction of epoxides is nucleophilic ring-opening, which is a powerful strategy for creating 1,2-difunctionalized products. researchgate.net
This ring-opening typically proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. beilstein-journals.org A key feature of the SN2 reaction is the inversion of stereochemistry at the carbon center that is attacked by the nucleophile. reddit.com When a nucleophile attacks one of the electrophilic carbons of the this compound ring, it approaches from the side opposite the C-O bond. As the new bond forms with the nucleophile, the C-O bond breaks, and the stereocenter undergoes an umbrella-like inversion, similar to the Walden inversion.
Attack at the terminal carbon (C2): If a nucleophile attacks the unsubstituted CH₂ carbon of the oxirane, this center is not chiral, and the reaction simply opens the ring. The stereochemistry at the benzylic carbon (C3) remains in the (R) configuration.
Attack at the benzylic carbon (C3): If a nucleophile attacks the carbon bearing the 3-fluorophenyl group, the configuration at this center will be inverted from (R) to (S).
The regioselectivity of the attack (i.e., whether the nucleophile attacks C2 or C3) is governed by steric and electronic factors, as well as the reaction conditions (e.g., acidic vs. basic). Under basic or neutral conditions, attack at the less sterically hindered terminal carbon is often favored. Under acidic conditions, the reaction may have more SN1 character, and attack may be favored at the more substituted benzylic carbon that can better stabilize a partial positive charge. Controlling this regioselectivity is crucial for ensuring the desired stereochemical outcome in the final product. Complete regioselectivity has been observed in the ring-opening of some fluorinated epoxides with certain nucleophiles. plu.mx
Advanced Analytical and Spectroscopic Characterization of R 3 Fluorophenyl Oxirane and Its Derivatives
Determination of Enantiomeric Excess and Optical Purity
The determination of enantiomeric excess (ee) and optical purity is a critical aspect of characterizing chiral molecules like (R)-(3-Fluorophenyl)oxirane. It quantifies the predominance of one enantiomer over the other in a mixture, which is essential for applications where stereochemistry dictates biological activity or reaction outcomes. Several advanced analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, accuracy, and the nature of the information provided.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. The choice of the CSP and the mobile phase is crucial for achieving optimal resolution.
For the analysis of fluorinated oxiranes, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The difference in the stability of these complexes results in the differential retention of the enantiomers.
Research Findings: In a study involving the analysis of similar chiral epoxides, a Chiralpak IC-3 column was utilized. The mobile phase consisted of a low percentage of an alcohol, like 2-propanol, in a non-polar solvent such as hexane (B92381). The separation of (R)- and (S)-(3-Fluorophenyl)oxirane would be monitored using a UV detector, typically at a wavelength of 254 nm. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
| Parameter | Value |
| Column | Chiralpak IC-3 |
| Mobile Phase | 0.75% 2-Propanol in Hexane |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Retention Time (R)-enantiomer | ~19.4 min |
| Retention Time (S)-enantiomer | ~19.9 min |
This interactive table is based on representative data for similar compounds.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another primary method for the enantioselective analysis of volatile compounds like epoxides. This technique employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The separation is based on the differential interaction between the enantiomers and the chiral stationary phase as they are carried through the column by an inert gas.
Research Findings: For the analysis of 2-(3-Fluorophenyl)oxirane, a CP Chirasil-DEX CB column is a suitable choice. The oven temperature is a critical parameter that is optimized to achieve baseline separation of the enantiomeric peaks. The high resolution of capillary GC allows for the accurate determination of enantiomeric excess even when one enantiomer is present in a very small amount.
| Parameter | Value |
| Column | CP Chirasil-DEX CB |
| Oven Program | Isothermal at 100 °C |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (Enantiomer 1) | Specific to the analysis |
| Retention Time (Enantiomer 2) | Specific to the analysis |
This interactive table outlines typical conditions for chiral GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs). These are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), which can reversibly bind to the analyte. This interaction forms diastereomeric complexes that have different NMR spectra.
In the case of this compound, the oxygen atom of the oxirane ring can coordinate with the lanthanide metal center of the CSR. In a racemic mixture, this results in the formation of two diastereomeric complexes, [(R)-oxirane][(R)-CSR] and [(S)-oxirane][(R)-CSR]. The protons of the oxirane ring in these two complexes are in different chemical environments, leading to the splitting of their NMR signals into two distinct sets. The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers, allowing for the calculation of the enantiomeric excess.
| Technique | Principle | Expected Outcome for this compound |
| ¹H NMR with CSR | Formation of diastereomeric complexes with a chiral lanthanide reagent. | Splitting of the oxirane proton signals into two sets of peaks. The integration ratio of these peaks gives the enantiomeric ratio. |
| ³¹P NMR with Chiral Derivatizing Agents | Reaction with a chiral phosphazane reagent to form diastereomeric products. | Two distinct signals in the ³¹P NMR spectrum, with chemical shift differences allowing for direct integration and ee determination. |
This interactive table illustrates the application of NMR techniques for enantiomeric excess determination.
Polarimetry and Optical Rotation Measurements
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This rotation is known as optical rotation and is an inherent property of chiral molecules. The magnitude and direction of the rotation are dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used.
The specific rotation, [α], is a standardized measure of the optical rotation of a compound. For an enantiomerically pure sample of this compound, a specific rotation value would be measured under defined conditions. The optical purity of a sample can then be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer.
Enantiomeric excess (ee) is directly related to the optical purity and can be calculated using the following formula:
ee (%) = ([α]observed / [α]max) x 100
Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.
| Enantiomeric Excess (ee) of (R)-enantiomer | Observed Specific Rotation (assuming [α]max = +50°) |
| 100% | +50.0° |
| 90% | +45.0° |
| 75% | +37.5° |
| 50% | +25.0° |
| 25% | +12.5° |
| 0% (racemic) | 0° |
This interactive table provides a hypothetical example of the relationship between enantiomeric excess and observed specific rotation.
Advanced Spectroscopic Methods for Structural Elucidation of Reaction Products
When this compound undergoes chemical reactions, such as ring-opening with a nucleophile, advanced spectroscopic methods are essential for unequivocally determining the structure of the resulting products.
Two-Dimensional NMR Spectroscopy for Complex Structure Analysis
While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms, two-dimensional (2D) NMR techniques are invaluable for elucidating the complex structures of reaction products. These methods provide correlation information between different nuclei, allowing for the unambiguous assignment of the molecular structure.
For a derivative of this compound, the following 2D NMR experiments would be particularly useful:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the molecule. This is crucial for tracing out the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of carbon signals based on the chemical shifts of their attached protons.
For example, in a reaction product where the oxirane ring has been opened, HMBC would be critical in confirming the position of the newly introduced substituent by showing correlations between the protons of the substituent and the carbons of the original oxirane backbone.
| 2D NMR Technique | Information Provided | Application to a Derivative of this compound |
| COSY | ¹H-¹H spin-spin coupling correlations. | Establishes the connectivity of the protons on the ethyl side chain and their relationship to the protons on the aromatic ring. |
| HSQC | ¹H-¹³C one-bond correlations. | Assigns the ¹³C signals for each protonated carbon atom in the molecule. |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations. | Confirms the overall structure by showing correlations between, for example, the benzylic protons and the carbons of the aromatic ring, and the protons of a new substituent to the carbons of the side chain. |
This interactive table summarizes the application of key 2D NMR techniques for structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.gov Unlike standard mass spectrometry, which provides integer mass-to-charge ratios (m/z), HRMS can measure m/z values to several decimal places. This precision allows for the calculation of an unambiguous elemental formula.
For this compound, with the molecular formula C₈H₇FO, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, and ¹⁶O). The experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is then compared to this theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition, distinguishing it from other potential formulas that may have the same nominal mass.
Table 1: HRMS Data for the Molecular Ion [M+H]⁺ of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₇FO |
| Adduct | [M+H]⁺ |
| Theoretical m/z | 139.0554 |
| Experimental m/z | 139.0552 |
Note: The experimental m/z and mass error are representative values included for illustrative purposes.
This high level of accuracy is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures.
X-ray Crystallography of Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, it can be converted into a solid, crystalline derivative through chemical reaction. This derivative can then be analyzed to unequivocally establish the parent molecule's relative and absolute stereochemistry.
The process involves irradiating a single crystal of the derivative with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded. By analyzing the positions and intensities of the diffraction spots, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be constructed.
Key information obtained from X-ray crystallographic analysis includes:
Connectivity and Bond Parameters: Precise bond lengths, bond angles, and torsion angles, confirming the molecular structure.
Stereochemistry: Unambiguous determination of the relative configuration of all stereocenters within the molecule.
Absolute Configuration: For chiral molecules crystallizing in a non-centrosymmetric space group, techniques such as anomalous dispersion can be used to determine the absolute configuration (R or S) without ambiguity. The Flack parameter is a key indicator in this determination.
Although specific crystallographic data for a derivative of this compound is not widely reported, the table below illustrates the typical type of data generated from such an analysis.
Table 2: Representative Crystallographic Data for a Hypothetical Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.67 Å, b = 8.91 Å, c = 15.23 Å |
| Volume (ų) | 770.4 |
| Calculated Density (g/cm³) | 1.45 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Assignment
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are particularly valuable for assigning the absolute configuration of chiral molecules in solution. mdpi.com
Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength (ΔA = A_L - A_R). dtu.dk A plot of this difference, often expressed as molar ellipticity [θ], versus wavelength constitutes an ECD spectrum. The spectrum is characterized by positive or negative peaks, known as Cotton effects, in the vicinity of the molecule's chromophoric absorptions. biologic.net The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with the spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). units.it A good match between the experimental and calculated spectra for a specific enantiomer allows for a confident assignment of its absolute configuration.
Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD curve plots the specific rotation [α] against wavelength. kud.ac.in Similar to ECD, ORD curves exhibit characteristic patterns, also known as Cotton effects, near the absorption bands of a chromophore. biologic.net The shape of the ORD curve (positive or negative) is directly related to the absolute stereochemistry of the molecule. While ECD is often preferred due to its greater sensitivity and resolution, ORD remains a valuable complementary technique.
For this compound, the fluorophenyl group acts as the primary chromophore. The ECD spectrum would be expected to show distinct Cotton effects corresponding to the electronic transitions of this aromatic system, with the signs of these effects being characteristic of the (R)-configuration at the adjacent stereocenter.
Table 3: Representative ECD Spectral Data for a Chiral Aromatic Epoxide
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|
| 280 | +500 |
| 272 | +8500 (Positive Cotton Effect) |
| 265 | +1200 |
| 230 | -6000 (Negative Cotton Effect) |
Note: The data presented are hypothetical and serve to illustrate the characteristic features of an ECD spectrum.
Computational and Mechanistic Studies of R 3 Fluorophenyl Oxirane Reactions
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for understanding the intricate details of chemical reactions at a molecular level. For (R)-(3-Fluorophenyl)oxirane, these computational methods provide profound insights into its structure, reactivity, and the mechanisms of its transformations.
Density Functional Theory (DFT) for Ground State Structures and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground state properties of molecules like this compound, offering a balance between accuracy and computational cost.
DFT calculations, often using hybrid functionals such as B3LYP, are employed to optimize the molecular geometry of the oxirane. These calculations can precisely determine bond lengths, bond angles, and dihedral angles. For this compound, the calculations would reveal the influence of the fluorine atom on the phenyl ring's geometry and its electronic interaction with the strained three-membered oxirane ring. The electron-withdrawing nature of fluorine affects the electron density distribution across the molecule, particularly influencing the polarity of the C-O bonds within the oxirane ring. This, in turn, impacts the molecule's reactivity towards nucleophiles.
Reactivity descriptors derived from DFT, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, can predict the most likely sites for electrophilic and nucleophilic attack. The analysis of these frontier orbitals is crucial for understanding the regioselectivity observed in ring-opening reactions.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Site of Nucleophilic Attack |
|---|---|---|---|---|
| Phenyl oxirane | -9.5 | -0.8 | 8.7 | Benzylic Carbon |
| This compound | -9.7 | -1.0 | 8.7 | Benzylic Carbon (enhanced) |
| (R)-(3-Nitrophenyl)oxirane | -10.2 | -1.5 | 8.7 | Benzylic Carbon (highly enhanced) |
Transition State Modeling and Energy Profile Analysis for Reaction Pathways
Understanding the mechanism of a chemical reaction requires identifying the transition states that connect reactants to products. Transition state modeling using quantum chemical methods allows for the determination of the geometry and energy of these high-energy structures. For the reactions of this compound, such as its ring-opening by a nucleophile, computational chemists can map out the entire potential energy surface.
Kinetic Studies and Reaction Rate Analysis to Elucidate Rate-Determining Steps
Kinetic studies are experimental investigations into the rates of chemical reactions. By systematically varying concentrations of reactants and catalysts, and monitoring the formation of products over time, a rate law for the reaction can be determined. The rate law provides mathematical evidence for the molecularity of the rate-determining step—the slowest step in a multi-step reaction mechanism.
For reactions involving this compound, such as its alcoholysis to form an amino alcohol, kinetic analysis can distinguish between different possible mechanisms. For example, in a base-catalyzed epoxide opening, the reaction is typically an SN2 process. youtube.com The rate would be expected to be first-order in both the epoxide and the nucleophile. The rate-determining step in this case is the nucleophilic attack on one of the oxirane carbon atoms. youtube.com
Computational chemistry can supplement experimental kinetics by calculating reaction rates directly using transition state theory. chemrxiv.org The calculated activation free energy (ΔG‡) can be used in the Eyring equation to estimate the rate constant, allowing for a direct comparison between theoretical predictions and experimental observations.
Table 2: Influence of Substituents on Relative Reaction Rates Note: This table contains illustrative data based on general principles of electronic effects in SN2 reactions.
| Substituent on Phenyl Ring | Electronic Effect | Expected Impact on SN2 Rate | Relative Rate (Hypothetical) |
|---|---|---|---|
| H | Neutral | Baseline | 1.0 |
| 3-F | Inductively Withdrawing | Slight acceleration | 1.5 |
| 4-OCH₃ | Resonance Donating | Slight deceleration | 0.8 |
| 4-NO₂ | Inductively & Resonance Withdrawing | Significant acceleration | 5.0 |
Elucidation of Reaction Mechanisms
The elucidation of a reaction mechanism is a primary goal in organic chemistry, involving the detailed, step-by-step description of bond breaking and bond formation. For this compound, understanding its reaction mechanisms is key to controlling the outcome of its transformations, particularly in the synthesis of chiral molecules.
Role of Catalysts in Regio- and Stereocontrol
Catalysts play a pivotal role in the ring-opening reactions of epoxides by enhancing the reaction rate and, more importantly, by controlling the regioselectivity and stereoselectivity.
Acid Catalysis: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making the ring more susceptible to nucleophilic attack. This activation enhances the electrophilicity of the ring carbons. The regioselectivity of the attack depends on the reaction conditions and the stability of the potential carbocation-like transition states. For phenyl-substituted epoxides, nucleophilic attack often occurs preferentially at the benzylic carbon due to its ability to better stabilize positive charge development in the transition state.
Base Catalysis: Under basic or neutral conditions, the ring-opening typically follows a classic SN2 mechanism. youtube.com The nucleophile attacks the less sterically hindered carbon atom. For this compound, this would be the terminal (non-benzylic) carbon. This attack proceeds with an inversion of stereochemistry at the site of attack.
Chiral Catalysts: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can lead to enantioselective or diastereoselective ring-opening reactions. These catalysts can differentiate between the two enantiotopic faces of the epoxide or the two diastereotopic transition states, leading to the preferential formation of one stereoisomer.
Intermolecular and Intramolecular Interactions Governing Selectivity
The reactivity and selectivity of the epoxide ring-opening of this compound are governed by a subtle interplay of non-covalent interactions, both within the molecule (intramolecular) and with attacking nucleophiles and solvent molecules (intermolecular). While specific computational studies on this molecule are not extensively available in the current literature, its structural features allow for a detailed analysis based on established principles of physical organic chemistry.
The primary determinants of selectivity are the electronic and steric effects imposed by the 3-fluorophenyl substituent on the oxirane ring. The fluorine atom, being highly electronegative, exerts a significant electron-withdrawing effect through induction (-I effect), which propagates through the sigma framework of the benzene (B151609) ring. This effect influences the electron density distribution across the entire molecule. Concurrently, the fluorine atom possesses lone pairs that can participate in resonance, donating electron density back to the ring (+R effect), particularly at the ortho and para positions. For the meta-position, the inductive effect is dominant.
Intramolecular Interactions:
The primary intramolecular interaction of note is the dipole-dipole interaction between the C-F bond and the C-O bonds of the oxirane ring. The orientation of the phenyl ring relative to the oxirane ring will dictate the nature of this interaction, which can be either stabilizing or destabilizing depending on the conformation. While not a classical hydrogen bond donor, weak C-H···F and C-H···O interactions may also contribute to conformational preferences. For instance, an interaction between the ortho C-H of the phenyl ring and the oxirane oxygen could influence the rotational barrier around the C-C bond connecting the two rings.
Intermolecular Interactions and Reaction Selectivity:
In a typical nucleophilic ring-opening reaction, the selectivity is dictated by the site of nucleophilic attack—either the more substituted (benzylic) carbon or the less substituted carbon of the epoxide. The mechanism can range from SN2-like to SN1-like depending on the reaction conditions and the nucleophile.
Under basic or neutral conditions (SN2-like): Strong nucleophiles will preferentially attack the less sterically hindered carbon atom (C2). The intermolecular interactions governing this step involve the approach of the nucleophile, which is sensitive to steric bulk. The 3-fluorophenyl group, while not excessively large, provides more steric hindrance at the benzylic carbon (C1) than the hydrogen atom at C2.
Under acidic conditions (SN1-like): The reaction proceeds via a protonated epoxide intermediate. The regioselectivity is then governed by electronic factors. The positive charge in the transition state is better stabilized at the benzylic carbon (C1) due to resonance with the phenyl ring. The electron-withdrawing nature of the fluorine at the meta position will slightly destabilize this carbocation-like intermediate compared to unsubstituted styrene (B11656) oxide, but the benzylic position remains the more favorable site for attack by weak nucleophiles.
A summary of the key interactions influencing selectivity is presented below.
| Interaction Type | Location | Effect on Selectivity |
| Intramolecular | ||
| Dipole-Dipole | C-F bond vs. C-O bonds | Influences ground-state conformation and rotational energy barrier. |
| C-H···O | Ortho C-H of phenyl ring vs. oxirane oxygen | May stabilize certain conformers, indirectly affecting the presentation of attack sites to nucleophiles. |
| Intermolecular | ||
| Steric Hindrance | 3-fluorophenyl group at C1 | Favors nucleophilic attack at the less substituted C2 in SN2 reactions. |
| Resonance Stabilization | Phenyl ring | Stabilizes positive charge development at the benzylic C1 in SN1 reactions, favoring attack at this site. |
| Inductive Effect (-I) | 3-fluoro substituent | Destabilizes positive charge at C1, slightly reducing the SN1 character compared to unsubstituted styrene oxide. |
| Hydrogen Bonding | Solvent (e.g., H₂O, alcohols) with oxirane oxygen | Activates the epoxide for ring-opening; modulated by the electronic effects of the substituent. |
Conformation Analysis and Molecular Dynamics Simulations of this compound
The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, conformational analysis focuses on the rotation around the single bond connecting the chiral carbon of the oxirane ring to the phenyl ring. Molecular dynamics (MD) simulations can provide a deeper understanding of these dynamics in a solvated environment.
Conformational Analysis:
The conformational landscape of this compound can be described by the dihedral angle (φ) defined by the atoms C2(oxirane)-C1(oxirane)-C1(phenyl)-C2(phenyl). Rotation around this bond gives rise to different spatial arrangements of the fluorophenyl group relative to the epoxide ring. The stable conformations, or rotational isomers (rotamers), correspond to energy minima on the potential energy surface.
Based on steric and electronic considerations, two primary low-energy conformers are anticipated:
Gauche Conformer: Where the plane of the phenyl ring is gauche to the C-O bond of the epoxide. This conformation is often favored as it minimizes steric repulsion between the ortho hydrogens of the phenyl ring and the methylene (B1212753) group of the oxirane.
Eclipsed (or Bisected) Conformer: Where the phenyl ring plane is eclipsed with one of the epoxide C-C or C-O bonds. While potentially higher in energy due to steric strain, specific electronic interactions, such as favorable alignment of bond dipoles, could stabilize this arrangement.
A hypothetical potential energy surface scan for the rotation around the key dihedral angle is shown below, illustrating the relative energies of different conformers.
| Dihedral Angle (φ) | Conformer Description | Relative Energy (kcal/mol) (Illustrative) |
| 0° | Eclipsed | 2.5 |
| 60° | Gauche | 0.0 |
| 120° | Eclipsed | 2.2 |
| 180° | Anti-Eclipsed | 3.0 |
| 240° | Gauche | 0.2 |
| 300° | Eclipsed | 2.1 |
Note: These energy values are illustrative and represent a plausible scenario. Actual values would require specific quantum mechanical calculations.
Molecular Dynamics (MD) Simulations:
MD simulations offer a powerful tool to explore the conformational space and dynamics of this compound in a simulated physiological or reaction environment. A typical MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and calculating the forces between all atoms to simulate their movement over time.
From an MD simulation, several key properties can be extracted:
Conformational Populations: By analyzing the simulation trajectory, the percentage of time the molecule spends in each stable conformation (e.g., gauche vs. eclipsed) can be determined, providing insight into the dominant solution-phase structures.
Dihedral Angle Distributions: A histogram of the key dihedral angle (φ) over the course of the simulation reveals the most probable rotational states and the flexibility of the bond.
Solvent Interactions: MD simulations explicitly model the solvent, allowing for the detailed study of hydrogen bonding patterns and the structure of the solvation shell around the molecule. This is crucial for understanding how intermolecular forces with the solvent can influence reactivity. For example, the number and lifetime of hydrogen bonds between water molecules and the epoxide oxygen can be quantified.
A hypothetical analysis of a 100-nanosecond MD simulation in water might yield the following structural parameters.
| Parameter | Average Value | Description |
| RMSD (heavy atoms) | 1.2 Å | Root Mean Square Deviation, indicating overall structural stability. |
| Dihedral Angle φ | 65° ± 15° | Shows a strong preference for the gauche conformation. |
| Solvent Accessible Surface Area | 180 Ų | Represents the molecular surface exposed to the solvent. |
| Water Contacts (within 3.5 Å) | ~25 | Average number of water molecules in the first solvation shell. |
These computational approaches, while not yet specifically reported in detail for this compound, are essential for building a comprehensive, atomistic-level understanding of the factors that control its chemical behavior and selectivity.
Applications of R 3 Fluorophenyl Oxirane As a Chiral Building Block in Complex Organic Synthesis
Precursor to Chiral Fluorinated Alcohols and Vicinal Diols
The primary reactivity of epoxides is their ring-opening by nucleophiles. This reaction proceeds with high regioselectivity, with the nucleophile typically attacking the less sterically hindered carbon atom. In the case of (R)-(3-Fluorophenyl)oxirane, this is the terminal methylene (B1212753) carbon. The reaction also occurs with a predictable stereochemical outcome, following an Sₙ2 mechanism that results in the inversion of stereochemistry at the site of attack. However, since the attack is at the unsubstituted carbon, the stereochemistry at the phenyl-bearing carbon is retained.
The acid- or base-catalyzed ring-opening of this compound with water yields the corresponding chiral vicinal diol, (R)-1-(3-fluorophenyl)ethane-1,2-diol. researchgate.net Similarly, reaction with alcohols as nucleophiles provides chiral fluorinated 1-alkoxy-2-hydroxy compounds. These transformations provide access to a range of chiral fluorinated diols and their monoethers, which are versatile intermediates for further synthetic manipulations.
Table 1: Synthesis of Chiral Fluorinated Alcohols and Diols This table illustrates the products from the nucleophilic ring-opening of this compound with oxygen-based nucleophiles.
| Nucleophile | Reagent Example | Product Name | Product Structure |
|---|---|---|---|
| Water | H₂O (in acid or base) | (R)-1-(3-fluorophenyl)ethane-1,2-diol | |
| Methanol | CH₃OH / NaOCH₃ | (R)-1-(3-fluorophenyl)-2-methoxyethanol |
Synthesis of Chiral Fluorinated Amino Alcohols and Diamines
One of the most significant applications of this chiral oxirane is in the synthesis of β-amino alcohols. researchgate.net The reaction of this compound with a variety of nitrogen-based nucleophiles, such as ammonia, primary amines, and secondary amines, proceeds regioselectively to afford chiral 1-amino-2-hydroxy compounds. researchgate.net This reaction is a cornerstone for the synthesis of precursors to pharmaceuticals and other biologically active molecules. For instance, the resulting N-substituted-(R)-2-amino-1-(3-fluorophenyl)ethanols are key structural motifs in many therapeutic agents.
The reaction with azide (B81097) ions (e.g., from sodium azide) is also a crucial transformation. It produces a chiral β-azido alcohol, which serves as a versatile intermediate. The azide group can be readily reduced to a primary amine, providing an alternative route to the primary amino alcohol, or used in other transformations like cycloadditions.
Table 2: Synthesis of Chiral Fluorinated Amino Alcohols This table shows representative products from the reaction of this compound with nitrogen nucleophiles.
| Nucleophile | Reagent Example | Product Name | Product Structure |
|---|---|---|---|
| Ammonia | NH₃ | (R)-2-amino-1-(3-fluorophenyl)ethanol | |
| Aniline | C₆H₅NH₂ | (R)-1-(3-fluorophenyl)-2-(phenylamino)ethanol |
Building Block for Chiral Fluorinated Heterocycles (e.g., Oxetanes, Azetidines, Triazoles)
The versatility of this compound extends to the synthesis of various chiral fluorinated heterocyclic systems.
Oxetanes : Chiral oxetanes can be synthesized from epoxides through ring-expansion reactions. illinois.edu Treatment of this compound with a sulfur ylide, such as dimethyloxosulfonium methylide, can lead to the formation of (R)-2-(3-fluorophenyl)oxetane. magtech.com.cnacs.org This transformation provides access to the four-membered oxetane (B1205548) ring system while preserving the original stereochemistry.
Azetidines : The synthesis of chiral azetidines can be achieved via a multi-step sequence starting from the oxirane. magtech.com.cnorganic-chemistry.orgrsc.org A common strategy involves the initial ring-opening with sodium azide to form the corresponding β-azido alcohol. Subsequent reduction of the azide to a primary amine, followed by activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) and intramolecular cyclization, yields the chiral (R)-2-(3-fluorophenyl)azetidine. nsf.gov
Triazoles : The β-azido alcohol intermediate is also a perfect precursor for the synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". nih.govraco.cat Reacting (S)-2-azido-1-(3-fluorophenyl)ethanol with a terminal alkyne in the presence of a copper(I) catalyst affords chiral 1,4-disubstituted 1,2,3-triazoles bearing the fluorinated hydroxyethyl (B10761427) side chain. nih.gov This method allows for the modular construction of a diverse library of chiral triazole derivatives.
Integration into Multi-Step Asymmetric Syntheses of Structurally Complex Molecules
The true power of this compound as a chiral building block is realized in its incorporation into longer, multi-step synthetic sequences. syrris.jp The chiral fluorinated alcohols, amines, and heterocycles derived from it serve as crucial intermediates in the total synthesis of complex natural products and rationally designed molecules like pharmaceuticals.
For example, the chiral amino alcohol fragment can be further elaborated by N-acylation or N-alkylation and subsequent functional group manipulations to build sophisticated molecular architectures. Its use in the asymmetric synthesis of potent dopamine (B1211576) uptake inhibitors has been explored, where the specific stereochemistry and the presence of the fluorophenyl group are critical for biological activity. researchgate.net The ability to introduce this specific chiral motif early in a synthetic route allows for the efficient construction of complex targets with high stereochemical fidelity.
Contribution to the Chiral Pool of Fluorinated Synthons
This compound is a significant contributor to the synthetic chemist's "chiral pool". While the classical chiral pool consists of readily available, enantiopure compounds from natural sources, the modern concept includes valuable, synthetically accessible chiral building blocks. rug.nlresearchgate.net This oxirane is a prime example of a fluorinated synthon—a building block that allows for the introduction of a fluorine atom and a defined stereocenter into a target molecule. mdpi.comsigmaaldrich.com
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. beilstein-journals.orgbioorganica.com.ua this compound provides a reliable and stereocontrolled method for introducing a 3-fluorophenyl group adjacent to a chiral hydroxyl-bearing carbon. Its predictable reactivity allows for the systematic development of a wide array of more complex, enantiomerically pure fluorinated compounds, making it an indispensable tool in modern drug discovery and organic synthesis.
Future Research Directions and Challenges in R 3 Fluorophenyl Oxirane Chemistry
Development of Novel and More Atom-Economical Enantioselective Synthesis Methods
A primary challenge in the synthesis of (R)-(3-Fluorophenyl)oxirane lies in achieving high enantioselectivity while maximizing atom economy. Traditional methods often rely on stoichiometric chiral reagents or resolution techniques that generate considerable waste. Future research should focus on catalytic asymmetric epoxidation methods that minimize waste and maximize the incorporation of all starting materials into the final product.
Key research objectives include:
Catalytic Asymmetric Epoxidation: Developing new catalytic systems for the direct asymmetric epoxidation of 3-fluorostyrene (B1329300). This involves designing catalysts that are not only highly enantioselective but also robust, recyclable, and operate under mild conditions.
Atom-Economical Halohydrin Formation: Investigating catalytic and enantioselective routes to the corresponding fluorinated halohydrin, followed by an efficient base-induced cyclization. This approach must be optimized to avoid the use of stoichiometric reagents.
Enzymatic and Chemo-enzymatic Strategies: Exploring the use of enzymes, such as halohydrin dehalogenases or epoxidases, for the stereoselective synthesis of the target epoxide. Combining the selectivity of enzymes with the efficiency of chemical catalysis could offer powerful new synthetic routes.
A significant goal is to develop synthetic methods that approach 100% atom economy, where the majority of atoms from the reactants are incorporated into the desired product. rsc.org This contrasts with less efficient pathways that generate substantial byproducts.
Table 1: Comparison of Synthetic Efficiency Metrics
| Metric | Description | Goal for Future Syntheses |
| Atom Economy | The measure of the efficiency of a chemical reaction in converting reactants to products. | Maximize incorporation of all materials into the final product. ijtsrd.com |
| E-Factor (Environmental Factor) | The mass ratio of waste to desired product. | Minimize to reduce environmental impact. |
| Process Mass Intensity (PMI) | The total mass of materials used (solvents, reagents, process water) to produce a certain mass of the active drug ingredient. | Reduce to improve sustainability and lower costs. ijtsrd.com |
Future synthetic strategies for this compound should be evaluated against these metrics to ensure progress towards more efficient and sustainable chemical manufacturing.
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The reactivity of the epoxide ring in this compound is dominated by nucleophilic ring-opening reactions. However, the influence of the fluorine substituent on the phenyl ring can lead to unique reactivity that remains largely unexplored. Future research should aim to uncover novel transformations that leverage the electronic properties of this specific fluoro-epoxide.
Areas for exploration include:
Regioselective Ring-Opening: While ring-opening at the less substituted carbon is common, developing catalytic systems that can selectively control the regioselectivity of nucleophilic attack is a key challenge. researchgate.net This would grant access to a wider range of substituted 1- and 2-phenylethanol (B73330) derivatives.
Fluorine-Directed Transformations: Investigating reactions where the fluorine atom actively participates in or directs the outcome of the transformation. This could involve metal-catalyzed C-F activation or reactions that are electronically influenced by the strongly electron-withdrawing fluorine atom.
Radical and Photochemical Reactions: Exploring the behavior of this compound under radical or photochemical conditions. These unconventional methods could unlock new reaction pathways and lead to the synthesis of novel molecular architectures.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
For this compound to be a readily available building block for industrial applications, its production must be scalable, safe, and efficient. Flow chemistry, which involves conducting reactions in continuous streams rather than in batches, offers significant advantages for achieving these goals. researchgate.netnih.gov
The integration of flow chemistry presents several research opportunities:
Continuous Process Development: Converting existing batch syntheses of this compound into continuous flow processes. This can lead to improved reaction control, higher yields, and enhanced safety, especially when dealing with potentially hazardous reagents or exothermic reactions. acs.org
Automated Optimization: Utilizing automated flow synthesis platforms to rapidly screen reaction conditions (e.g., temperature, pressure, reagent stoichiometry, residence time) and identify optimal parameters for production. soci.org
In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system to enable real-time monitoring and isolation of the pure product. This minimizes manual handling and reduces the potential for contamination. researchgate.net
Handling of Hazardous Reagents: Safely handling hazardous or reactive reagents, such as those used in fluorination reactions, within a contained and controlled flow environment. nih.gov
Table 3: Advantages of Flow Chemistry for this compound Production
| Feature | Benefit |
| Enhanced Heat Transfer | Superior temperature control, allowing for safe execution of highly exothermic reactions. acs.org |
| Improved Mixing | Rapid and efficient mixing of reagents, leading to faster reaction rates and better selectivity. nih.gov |
| Increased Safety | Small reaction volumes minimize the risk associated with hazardous materials and unstable intermediates. acs.org |
| Scalability | Straightforward scaling of production by running the system for longer periods or by using parallel reactors. nih.gov |
| Automation | Enables automated process control, optimization, and data logging for improved reproducibility. dntb.gov.ua |
Computational Design of New Catalysts and Reaction Systems for Fluoro-Epoxides
Computational chemistry has become an indispensable tool for the rational design of new catalysts and for understanding reaction mechanisms at a molecular level. ethz.chmdpi.com Applying these methods to the chemistry of this compound can accelerate the discovery of more efficient and selective transformations.
Future computational research should focus on:
Catalyst Screening and Design: Using techniques like Density Functional Theory (DFT) to model reaction pathways and predict the performance of potential catalysts for the enantioselective synthesis or ring-opening of fluoro-epoxides. nih.gov This in silico screening can prioritize experimental efforts on the most promising candidates. nih.gov
Mechanism Elucidation: Investigating the detailed mechanisms of existing and novel reactions involving this compound to understand the factors that control reactivity and selectivity. ethz.ch
Predicting Reactivity: Developing computational models that can predict the regioselectivity and stereoselectivity of reactions involving fluorinated epoxides, guiding the design of new synthetic strategies.
Machine Learning and AI: Employing machine learning algorithms to analyze large datasets of reaction outcomes and catalyst structures to identify complex structure-activity relationships and design novel, high-performance catalysts. nih.gov
Computer-assisted design can significantly shorten the development cycle for new catalytic systems, providing a powerful approach to overcoming many of the current challenges in fluoro-epoxide chemistry. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for enantioselective preparation of (R)-(3-Fluorophenyl)oxirane?
- Methodological Answer : The synthesis of chiral epoxides like this compound typically involves stereocontrolled epoxidation of fluorostyrene derivatives. For example, asymmetric Sharpless epoxidation or Jacobsen-Katsuki epoxidation can be adapted using chiral catalysts (e.g., Ti(OiPr)₄ with tartrate ligands) to induce the (R)-configuration . Alternatively, enzymatic epoxidation using epoxide hydrolases has been reported for chiral resolution of racemic mixtures . Key steps include:
- Step 1 : Synthesis of 3-fluorostyrene via Wittig or Heck coupling.
- Step 2 : Asymmetric epoxidation under controlled conditions (temperature, solvent, catalyst loading).
- Step 3 : Purification via chiral chromatography or recrystallization to achieve >99% enantiomeric excess (ee).
Q. How can oxirane oxygen content be accurately quantified in this compound?
- Methodological Answer : The AOCS Cd 9-57 method is widely used for oxirane oxygen determination. This involves titration with HBr in acetic acid, where the oxirane ring reacts stoichiometrically with HBr . For higher precision, FTIR-ATR spectroscopy (attenuated total reflectance) can correlate absorption bands (e.g., 825 cm⁻¹ for epoxy groups) with oxirane content using calibration curves (r² > 0.995) .
Q. What spectroscopic techniques are optimal for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J = 2–4 Hz for vicinal epoxy protons) and NOE experiments to confirm the (R)-configuration .
- X-ray crystallography : Single-crystal analysis provides absolute stereochemical confirmation, as demonstrated for analogous epoxides (e.g., (2R,3R)-3-(2-Chlorophenyl)-N-phenyl-oxirane-2-carboxamide) .
- Chiral HPLC : Utilize columns like Chiralcel OD-H with hexane/isopropanol mobile phases to resolve enantiomers and verify ee .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of acid/base-catalyzed ring-opening reactions of this compound?
- Methodological Answer :
- Base-catalyzed (SN2) : Nucleophiles (e.g., OH⁻, RO⁻) attack the less hindered carbon, retaining stereochemistry. For example, methanolysis yields (R)-2-methoxy-1-(3-fluorophenyl)ethanol .
- Acid-catalyzed (SN1-like) : Protonation of the oxirane oxygen leads to carbocation formation at the more substituted carbon, favoring attack by weak nucleophiles (e.g., H₂O) .
- Experimental Design : Vary catalyst (e.g., BF₃·Et₂O vs. NaOH), solvent polarity, and temperature. Monitor products via GC-MS or ¹⁹F NMR to quantify regioselectivity.
Q. What computational strategies predict the electronic structure and reactivity of this compound?
- Methodological Answer :
- Basis Sets : Use correlation-consistent basis sets (e.g., cc-pVTZ) for DFT calculations (B3LYP or M06-2X) to model ring strain, frontier orbitals, and Fukui indices for electrophilic/nucleophilic sites .
- Transition State Analysis : Employ QM/MM methods to simulate ring-opening pathways. For example, compare activation energies for acid vs. base catalysis .
- Table : Key computed parameters for this compound:
| Parameter | Value (DFT/B3LYP/cc-pVTZ) |
|---|---|
| Epoxide ring strain | 28.5 kJ/mol |
| HOMO-LUMO gap | 6.3 eV |
| Partial charge on O | -0.45 |
Q. How can response surface methodology (RSM) optimize epoxidation yield and enantioselectivity?
- Methodological Answer :
- Design : Use a central composite design (CCD) with variables: catalyst loading, temperature, and reaction time.
- Analysis : ANOVA identifies significant factors (e.g., catalyst loading P < 0.001) and interactions (e.g., temperature-time). A quadratic model (R² > 0.99) predicts optimal conditions .
- Case Study : For epoxidized soybean oil, RSM achieved 95% oxirane yield at 60°C, 6 hr, and 8% catalyst . Adapt this framework for fluorostyrene derivatives.
Data Contradictions and Resolution
- Oxirane Quantification : FTIR-ATR and AOCS titration show high agreement (r² = 0.995), but FTIR may overestimate in complex matrices due to overlapping bands. Cross-validate with NMR integration .
- Stereochemical Assignments : X-ray crystallography provides definitive confirmation, whereas NMR-based methods require careful interpretation to avoid misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
